

"3-Ethyl-2,4,6-trimethylheptane" isomeric forms and stereoisomers

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Compound of Interest

Compound Name: **3-Ethyl-2,4,6-trimethylheptane**

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An In-depth Technical Guide to the Isomeric Forms of **3-Ethyl-2,4,6-trimethylheptane**

This technical guide provides a comprehensive overview of the isomeric forms of **3-ethyl-2,4,6-trimethylheptane**, intended for researchers, scientists, and professionals in drug development. The guide covers its constitutional isomers and stereoisomers, supported by quantitative data and a visual representation of its isomeric relationships.

Introduction to **3-Ethyl-2,4,6-trimethylheptane**

3-Ethyl-2,4,6-trimethylheptane is a saturated acyclic hydrocarbon with the chemical formula C₁₂H₂₆.^[1] As a member of the alkane family, its structure consists of a heptane backbone with ethyl and methyl substituents. The specific placement of these substituents gives rise to a variety of isomeric forms, which are molecules that share the same molecular formula but differ in the arrangement of their atoms. Understanding these isomeric forms is crucial as different isomers can exhibit distinct physical, chemical, and biological properties.

Isomerism in **3-Ethyl-2,4,6-trimethylheptane**

Isomerism can be broadly categorized into two main types: constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms. For the molecular formula C₁₂H₂₆, a large number of

constitutional isomers exist. These can differ in the length of the main carbon chain or the position and type of branching. For instance, dodecane is a straight-chain constitutional isomer of **3-ethyl-2,4,6-trimethylheptane**. Other examples of constitutional isomers with the same molecular formula include 3-ethyl-2,3,6-trimethylheptane and 3-ethyl-2,4,5-trimethylheptane.[\[2\]](#) [\[3\]](#)

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space. The presence of chiral centers in a molecule is a prerequisite for stereoisomerism. A chiral center is a carbon atom that is attached to four different groups.

To determine the number of possible stereoisomers for **3-ethyl-2,4,6-trimethylheptane**, we must first identify its chiral centers. The structure is as follows:

Upon examination of the carbon atoms in the main heptane chain:

- Carbon 2: Bonded to a hydrogen atom, a methyl group, an isopropyl group, and the rest of the molecule. These four groups are different, making C2 a chiral center.
- Carbon 3: Bonded to a hydrogen atom, an ethyl group, a methyl group, and the rest of the molecule. These four groups are different, making C3 a chiral center.
- Carbon 4: Bonded to a hydrogen atom, a methyl group, an isobutyl group, and the rest of the molecule. These four groups are different, making C4 a chiral center.
- Carbon 6: Bonded to a hydrogen atom, a methyl group, a propyl group, and the rest of the molecule. These four groups are different, making C6 a chiral center.

Therefore, **3-ethyl-2,4,6-trimethylheptane** has four chiral centers.

The maximum number of stereoisomers for a molecule can be calculated using the formula 2^n , where 'n' is the number of chiral centers. For **3-ethyl-2,4,6-trimethylheptane**, with four chiral centers, the theoretical maximum number of stereoisomers is:

$2^4 = 16$ stereoisomers.

These 16 stereoisomers consist of 8 pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. Each stereoisomer of **3-ethyl-2,4,6-trimethylheptane** is a diastereomer of the other stereoisomers that are not its enantiomer. It is important to note that the presence of meso compounds, which are achiral compounds with chiral centers, can reduce the actual number of unique stereoisomers. However, due to the substitution pattern of **3-ethyl-2,4,6-trimethylheptane**, it is unlikely for any of its stereoisomers to possess a plane of symmetry that would render them meso.

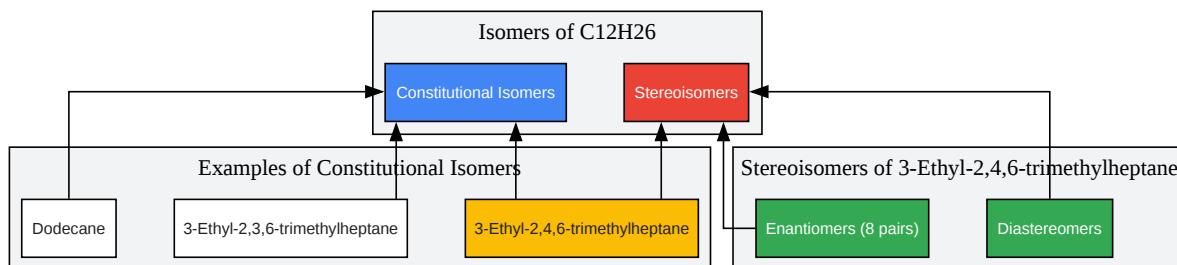
Physicochemical Data

Detailed experimental data for **3-ethyl-2,4,6-trimethylheptane** is not readily available in the public domain. The following table summarizes the computed physicochemical properties obtained from the PubChem database.[\[1\]](#)

Property	Value
Molecular Formula	C ₁₂ H ₂₆
Molecular Weight	170.33 g/mol
IUPAC Name	3-ethyl-2,4,6-trimethylheptane
CAS Number	62198-68-9
XLogP3	5.6
Topological Polar Surface Area	0 Å ²
Heavy Atom Count	12
Complexity	103

Isomeric Relationships Diagram

The following diagram illustrates the hierarchical relationship between the different isomeric forms related to **3-ethyl-2,4,6-trimethylheptane**.



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Isomeric relationships of **3-Ethyl-2,4,6-trimethylheptane**.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or analysis of **3-ethyl-2,4,6-trimethylheptane**. As a saturated alkane, its synthesis would likely involve standard organic chemistry techniques such as Grignard reactions or the reduction of corresponding alkenes or alkyl halides.

Characterization would typically be performed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

3-Ethyl-2,4,6-trimethylheptane is a chiral alkane with a significant number of isomeric forms. It possesses four chiral centers, leading to a theoretical maximum of 16 stereoisomers. While it shares its molecular formula, C12H26, with numerous constitutional isomers, its unique connectivity and stereochemistry define its specific properties. The lack of extensive experimental data highlights an opportunity for further research into the synthesis, characterization, and potential applications of its various stereoisomers. This guide provides a foundational understanding of the isomeric landscape of this complex alkane for professionals in the chemical and pharmaceutical sciences.

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